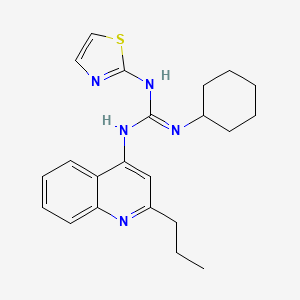![molecular formula C16H15N3O4S2 B12894879 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate is a complex organic compound that features both benzoxazole and thiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. The benzoxazole moiety can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. Solvent choice and purification methods such as recrystallization or chromatography are also crucial .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction .
Major Products
The major products formed depend on the type of reaction. For example, oxidation of the thioether linkage yields sulfoxides or sulfones, while substitution reactions on the benzoxazole ring can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Uniqueness
What sets 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate apart is its combined structural features of both benzoxazole and thiazole rings, which may confer a unique spectrum of biological activities and potential synergistic effects .
Propriétés
Formule moléculaire |
C16H15N3O4S2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]ethyl 2-(1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(9-25-16-19-12-3-1-2-4-13(12)23-16)17-5-6-22-15(21)7-11-8-24-10-18-11/h1-4,8,10H,5-7,9H2,(H,17,20) |
Clé InChI |
LZISNDCVJBYOQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCOC(=O)CC3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



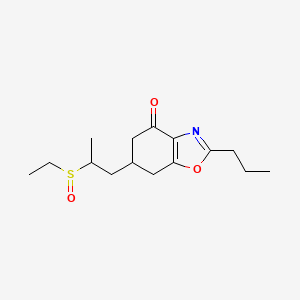
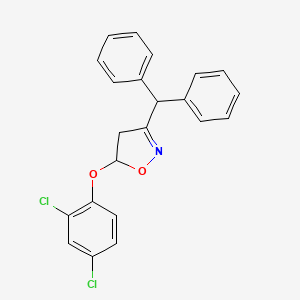
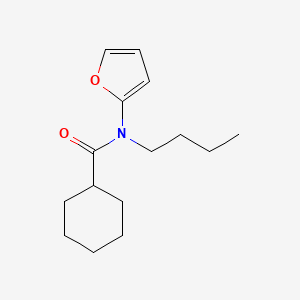
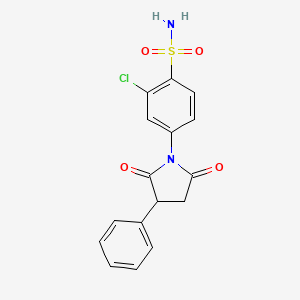



![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)



![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
